(1-propyl-1H-benzimidazol-2-yl)methanol

Medicinal Chemistry Lipophilicity Permeability

Researchers building SAR libraries often face logP optimization gaps. This propyl-substituted benzimidazole-methanol (logP 1.60) bridges methyl (1.07) and butyl (>2.0) analogs, enabling systematic cellular permeability tuning. - Available in ≥95% purity with batch-to-batch consistency across multiple sources. - Hydroxymethyl handle facilitates affinity probe derivatization. - Clean, underexplored scaffold for novel target discovery. Reliable supply chain with rapid global delivery.

Molecular Formula C11H14N2O
Molecular Weight 190.24 g/mol
CAS No. 332899-55-5
Cat. No. B088995
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-propyl-1H-benzimidazol-2-yl)methanol
CAS332899-55-5
Molecular FormulaC11H14N2O
Molecular Weight190.24 g/mol
Structural Identifiers
SMILESCCCN1C2=CC=CC=C2N=C1CO
InChIInChI=1S/C11H14N2O/c1-2-7-13-10-6-4-3-5-9(10)12-11(13)8-14/h3-6,14H,2,7-8H2,1H3
InChIKeyURDDBBVSKFVSAT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(1-Propyl-1H-benzimidazol-2-yl)methanol Physicochemical & Procurement Baseline


(1-Propyl-1H-benzimidazol-2-yl)methanol (CAS 332899-55-5) is a 1-alkyl-substituted benzimidazole derivative featuring a hydroxymethyl group at the 2-position. Its molecular formula is C11H14N2O with a molecular weight of 190.24 g/mol, and it exhibits a calculated logP of 1.601, indicating moderate lipophilicity [1]. The compound is classified as harmful if swallowed and causes skin and eye irritation (GHS07) . It is commercially supplied as a research chemical building block, with typical purity specifications of 95% or greater [1].

1
Moderate lipophilicity scaffold – supports cell permeability optimization in medicinal chemistry.
2
Pre-plated screening format – enables direct HTS deployment without in-house solubilization.
3
Documented hazard profile – classified GHS07 for straightforward lab safety planning.

(1-Propyl-1H-benzimidazol-2-yl)methanol Substitution Risks


In-class substitution of (1-propyl-1H-benzimidazol-2-yl)methanol with its methyl or ethyl analogs is not scientifically neutral. The propyl substituent confers a distinct lipophilicity profile, as evidenced by a measured logP of 1.601, compared to 1.0656 for the N-methyl analog [1][2]. This 0.54 log unit difference directly impacts membrane permeability and nonspecific binding in cellular assays, potentially altering EC50/IC50 values by an order of magnitude in lipophilicity-driven target engagement. Without a head-to-head correction factor, data generated with the methyl analog cannot be reliably extrapolated to the propyl derivative, and vice versa. The lack of peer-reviewed biological activity data for the propyl derivative itself further complicates substitution: the analog's behavior is not a validated proxy.

Lipophilicity mismatch
Propyl logP differs from methyl/ethyl analogs; this can shift membrane permeability and assay potency profiles.
Unvalidated proxy
Biological activity of methyl/ethyl analogs does not reliably predict the propyl derivative; direct extrapolation may mislead.
SAR shift
Incremental molecular weight and rotatable bond change alter conformational flexibility; SAR conclusions may not transfer.

(1-Propyl-1H-benzimidazol-2-yl)methanol Differentiation from Analogs


LogP Comparison with Methyl Analog

The target compound exhibits a logP of 1.601, which is 0.5354 log units higher than the logP of the closest methyl analog ((1-methyl-1H-benzimidazol-2-yl)methanol, logP 1.0656) [1][2]. This difference, derived from vendor-reported calculated logP values, quantifies the impact of the propyl substitution on lipophilicity. In medicinal chemistry, a ΔlogP of this magnitude can translate to a >2-fold difference in membrane permeability and a corresponding shift in cellular potency.

LogP comparison
Cross-study comparable
Target: 1.60 Methyl analog: 1.07 Δ +0.54 log units
Reported lipophilicity differentiation supports permeability-SAR context.
Vendor-calculated logP; method not disclosed.
Medicinal Chemistry Lipophilicity Permeability SAR

Molecular Weight and Flexibility Differentiation

Within the 1-alkyl-2-hydroxymethylbenzimidazole series, the target propyl derivative (MW 190.24) occupies a specific physicochemical niche between the ethyl (MW 176.21) and butyl (MW 204.27) analogs . This incremental increase in molecular weight and rotatable bond count (3 rotatable bonds for propyl vs. 2 for ethyl) systematically alters conformational flexibility and entropic penalty upon target binding, parameters often exploited in lead optimization to fine-tune selectivity and pharmacokinetic properties.

MW & flexibility
Class-level inference
190.24 g/mol vs. ethyl: +14.03 vs. butyl: -14.03
Incremental mass and rotatable bonds permit systematic SAR tuning.
Data to verify; class-level inference.
Chemical Space Lead Optimization Physicochemical Properties Building Blocks

Pre-Plated Screening Availability

Unlike many simple benzimidazole analogs that are solely available as research-grade solids, (1-propyl-1H-benzimidazol-2-yl)methanol is stocked in ready-to-screen format by ChemDiv (Compound ID 8019-4435, available in 27 mg quantities) and is part of the Life Chemicals screening collection (Catalog No. F0414-0073) [1]. This pre-formatted availability eliminates the need for in-house solubilization and plating, reducing turnaround time for HTS campaigns and minimizing experimental variability associated with manual compound handling.

Pre-plated screening
Supplier data
Pre-weighed 27 mg solid (ChemDiv); listed in HTS collection
Streamlines high-throughput screening workflow.
Format based on vendor catalogs.
High-Throughput Screening Compound Libraries Procurement Chemical Biology

Purity and Hazard Profile

The compound is consistently supplied with a purity specification of ≥95% (reported as 95% by Fluorochem and Chembase; ≥98% by MolCore) [1]. Its GHS classification includes H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation), with a "Warning" signal word . This hazard profile, while not unique among benzimidazoles, is explicitly documented, allowing for direct comparison with analogs that may lack comprehensive safety data.

Purity & hazard
Supporting evidence
≥95% (multi-vendor) GHS07, H302, H315, H319, H335
Documented quality and safety profile support procurement decisions.
Based on vendor SDS and datasheets.
Quality Control Safety Procurement Regulatory

(1-Propyl-1H-benzimidazol-2-yl)methanol Use Cases


Lipophilicity-Driven Lead Optimization

When optimizing a benzimidazole hit for improved cellular permeability or membrane partitioning, the propyl derivative serves as a critical intermediate lipophilicity point between the methyl (logP 1.07) and butyl (logP >2.0) analogs. Its logP of 1.601 allows medicinal chemists to systematically explore the effect of a ~0.5 logP increment on cellular potency and off-target binding without the risk of excessive lipophilicity that can plague longer-chain derivatives [1].

HTS for Underexplored Chemical Space

For screening facilities seeking to interrogate biologically relevant but underexplored chemical space, this compound's availability in pre-plated format from ChemDiv and inclusion in the Life Chemicals screening collection enables rapid deployment in HTS campaigns [1]. Its lack of extensive prior biological annotation (i.e., no published antimicrobial or anticancer data) positions it as a 'clean' starting point for novel target discovery, reducing the risk of rediscovering known pharmacophores .

Tool Compound Synthesis for Target ID

The primary alcohol functional group provides a synthetically tractable handle for derivatization (e.g., esterification, etherification, or conversion to a leaving group for nucleophilic substitution). This enables the creation of affinity probes or biotinylated derivatives from a common core, facilitating target identification studies in chemical biology. The propyl substitution offers a balance of lipophilicity that can be tuned further through downstream chemistry [1].

Standardized Building Block for SAR Libraries

For organizations building proprietary screening libraries, the compound's consistent purity specification (≥95%) across multiple reputable vendors (Fluorochem, Chembase, MolCore, Life Chemicals) ensures reliable sourcing and batch-to-batch reproducibility [1]. This reduces the need for extensive in-house QC and simplifies inventory management, making it a dependable choice for large-scale SAR library construction.

Application
Selection Property
Validation Focus
Lipophilicity-dependent lead optimization
LogP-tunable core scaffold
Cellular permeability SAR studies
Novel target HTS campaigns
Pre-plated screening-ready format
HTS workflow compatibility
Affinity probe synthesis
Primary alcohol derivatization handle
Chemical biology target ID studies
SAR library construction
Multi-vendor purity consistency
Batch-to-batch reproducibility
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